![molecular formula C15H15ClO3S B14357791 1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene CAS No. 90183-77-0](/img/structure/B14357791.png)
1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene is an organic compound that features a benzene ring substituted with a benzenesulfonyl group, a propoxy chain, and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene typically involves the following steps:
Formation of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonation of benzene using sulfuric acid and sulfur trioxide.
Attachment of the Propoxy Chain: The propoxy chain can be attached via an etherification reaction, where a propyl alcohol reacts with the benzenesulfonyl chloride in the presence of a base such as sodium hydroxide.
Chlorination: The final step involves the chlorination of the benzene ring, which can be achieved using chlorine gas or other chlorinating agents like thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale sulfonation, etherification, and chlorination processes. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Substitution Reactions: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include sulfinic acids or thiols.
Hydrolysis: Products include alcohols and sulfonic acids.
Wissenschaftliche Forschungsanwendungen
1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. The propoxy chain and chlorine atom can influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[3-(Benzenesulfonyl)propoxy]-2-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
1-[3-(Benzenesulfonyl)propoxy]-2-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
1-[3-(Benzenesulfonyl)propoxy]-2-iodobenzene: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene is unique due to the specific combination of the benzenesulfonyl group, propoxy chain, and chlorine atom. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
90183-77-0 |
|---|---|
Molekularformel |
C15H15ClO3S |
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
1-[3-(benzenesulfonyl)propoxy]-2-chlorobenzene |
InChI |
InChI=1S/C15H15ClO3S/c16-14-9-4-5-10-15(14)19-11-6-12-20(17,18)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
InChI-Schlüssel |
HPQMCVVIDWZKDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCOC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



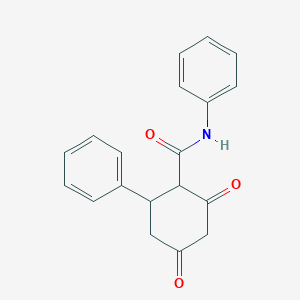
![3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one](/img/structure/B14357725.png)
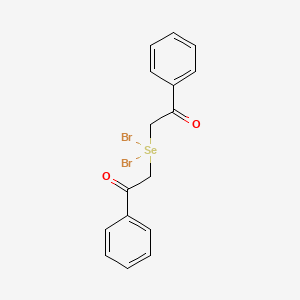
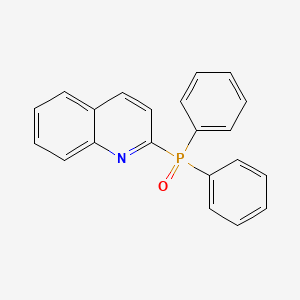

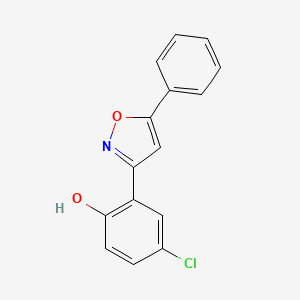


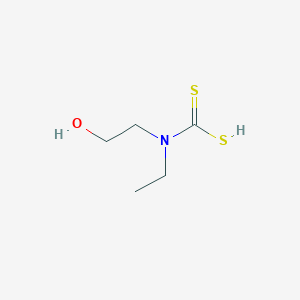
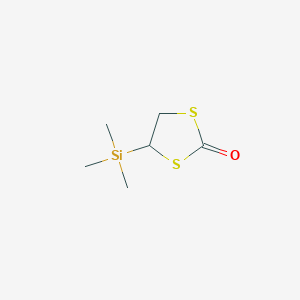
![[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea](/img/structure/B14357785.png)
![5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid](/img/structure/B14357787.png)
![1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol](/img/structure/B14357796.png)
